1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole
Description
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole (C₁₂H₁₅N₅) is a tetrazole derivative featuring a benzyl group at the N1 position and a pyrrolidinyl substituent at the C5 position (Fig. 1). Tetrazoles are nitrogen-rich heterocycles valued in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.5–5.0) and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-benzyl-5-pyrrolidin-1-yltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-6-11(7-3-1)10-17-12(13-14-15-17)16-8-4-5-9-16/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMUVBAXJPUODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=NN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzyl-5-amino-1H-tetrazole
1-Benzyl-5-amino-1H-tetrazole (BAT) can be synthesized using a method involving dried 5-aminotetrazole, sodium hydride, and N,N-dimethylformamide, with benzyl chloride added to the mixture after an initial stirring period. The resulting precipitated product is then isolated and washed.
- Combine dried 5-aminotetrazole (17.6 mmol, 1.5 g), sodium hydride (1.24 g, 52.9 mmol), and N,N-dimethylformamide (10.0 mL).
- Stir the mixture at room temperature for 30 minutes.
- Add benzyl chloride (17.6 mmol, 2.03 mL) to the mixture.
- Continue stirring for an additional three hours, monitoring the reaction's progress via TLC.
- Isolate the precipitated product, wash it using chloroform, and dry it at room temperature to obtain the desired compound with an 80% yield (2.47 g).
Table 3: Selected bond lengths (Å) and bond angles (degree) for 1-benzyl-5-amino-1H-tetrazole (BAT)
| Bond | X-ray | PBE1PBE/6-311G** | Angle | X-ray | PBE1PBE/6-311G** |
|---|---|---|---|---|---|
| N1–C2 | 1.454 | 1.464 | N1–C2–N3 | 108.8 | 109.0 |
| C2–N3 | 1.298 | 1.293 | C2–N3–N4 | 109.1 | 109.2 |
| N3–N4 | 1.372 | 1.369 | N3–N4–N5 | 108.1 | 108.1 |
| N4–N5 | 1.304 | 1.300 | N4–N5–N1 | 108.2 | 108.3 |
| N5–C2 | 1.342 | 1.343 | N5–N1–C2 | 105.8 | 105.4 |
| N5–C6 | 1.369 | 1.386 | N4–N5–C6 | 124.6 | 123.6 |
| C11–N1 | 1.471 | 1.473 | C2–N1–C11 | 122.1 | 122.4 |
| C10–C11–N1 | 113.4 | 113.1 | |||
| C11–C10 | 1.507 | 1.514 | Dihedral angle C10–C11–N1–C2 | 103.0 | 164.5 |
Table 4: Experimental and calculated 1H chemical shifts for 1-benzyl-5-amino-1H-tetrazole (BAT)
| Atom | DMSO Exp. | DMSO Calc. |
|---|---|---|
| H12/H16 | 7.22 | 7.31 |
| H13/H15 | 7.36 | 7.45 |
| H14 | 7.32 | 7.42 |
| H17 | 5.35 | 5.48 |
| H6/H7 | 6.83 | 7.02 |
Synthesis of 5-Substituted-1H-Tetrazoles
The synthesis of 5-substituted-1H-tetrazoles can be achieved through an azide-nitrile cycloaddition pathway, utilizing sodium azide (NaN3) in a mixture of N-methyl-2-pyrrolidone, acetic acid, and water under high-temperature reaction conditions.
- Combine nitrile with 2.5 equivalents of NaN3 in a NMP/AcOH/H2O mixture at a 5:3:2 ratio.
- Maintain the reaction at 220 °C (≈15 bar) for 15 minutes with a 0.69 M nitrile concentration to achieve full conversion to the desired 5-benzhydryl-1H-tetrazole.
- Isolate the product to obtain an 81% yield.
General Procedure for the Synthesis of 1H-Tetrazole
To synthesize 1H-tetrazole, HCl in EtOH is slowly added to 1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazole-5-carbaldehyde. The reaction mixture is then refluxed overnight, followed by the addition of water. The organic layer is separated and extracted with DCM, dried, and purified using silica gel flash chromatography with MeOH:DAM (20 %) as eluent.
Functionalization of 1N-Protected Tetrazoles
1N-PMB-protected tetrazole can undergo C–H deprotonation with the turbo Grignard reagent, resulting in a metalated intermediate with enhanced stability.
- Dissolve N-PMB-protected tetrazole in THF and cool to -60 °C.
- Add the turbo Grignard (i-PrMgCl·LiCl) reagent dropwise (1.2 equivalents) and stir at this temperature for the specified time.
- Quench the reaction with CD3OD (4 equivalents), and after 10 minutes, add AcOH (4 equivalents).
- Allow the reaction mixture to reach room temperature, wash with brine, and concentrate for NMR analysis.
Multicomponent Reaction (MCR) for Tetrazole Synthesis
Tetrazole synthesis can be optimized using a Passerini-tetrazole reaction with paraformaldehyde, benzyl isocyanide, and TMS-azide.
- Mix aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (1 mL) and stir at room temperature for 30 minutes.
- Add isocyanide (1.0 mmol) and trimethylsilyl azide (1.0 mmol, 130 μL).
- Stir the reaction mixture at room temperature overnight.
Remove the solvent under reduced pressure and purify by flash chromatography on silica gel using EtOAc–hexane as eluent.
Using toluene/water (9:1) as solvent in microwave at 80°C gives quantitative product formation with 99% isolated yield.
Chemical Reactions Analysis
N-Alkylation and Substitution Reactions
The tetrazole ring undergoes regioselective alkylation at nitrogen atoms, influenced by steric and electronic factors. A computational study using density functional theory (DFT) at the B3LYP level revealed that N-alkylation with benzyl bromide in alkaline media proceeds via an S<sub>N</sub>2 mechanism, yielding two regioisomers (Figure 1) .
Key Findings:
-
Regioisomer Distribution : Alkylation at the N1 position (1,5-AMT) accounts for 45% of products, while N2 alkylation (2,5-AMT) dominates at 55% .
-
Electrostatic Potential (ESP) Analysis : The N2 site exhibits higher electron density, favoring nucleophilic attack (Figure 2) .
-
Energy Barriers : The activation energy for N2 alkylation (ΔE = 18.3 kcal/mol) is lower than for N1 (ΔE = 20.1 kcal/mol), rationalizing the regioselectivity .
Table 1 : Computational comparison of N1 vs. N2 alkylation pathways
| Parameter | N1-Alkylation (1,5-AMT) | N2-Alkylation (2,5-AMT) |
|---|---|---|
| ΔE (kcal/mol) | 20.1 | 18.3 |
| ESP (a.u.) | -0.12 | -0.18 |
| Product Stability | 55% | 45% |
Coordination and Metal Chelation
The tetrazole moiety acts as a polydentate ligand, forming stable complexes with transition metals. X-ray crystallographic studies of analogous tetrazoles demonstrate:
-
Zinc Coordination : The tetrazole nitrogen atoms bind to Zn<sup>2+</sup> in a bidentate manner, displacing water molecules in enzyme active sites .
-
Hydrogen Bonding : The tetrazole ring participates in 2.7–2.8 Å hydrogen bonds with serine/threonine residues in biological systems, mimicking carboxylate interactions .
Figure 3 : Proposed binding mode of 1-benzyl-5-pyrrolidin-1-yl-1H-tetrazole to Zn<sup>2+</sup> (adapted from ).
Cycloaddition and Ring-Opening Reactions
The tetrazole ring undergoes [2+3] cycloaddition with nitriles or retro-cycloaddition under thermal stress:
-
Retro-Cycloaddition : Heating above 0°C triggers decomposition via retro [2+3] pathways, yielding cyanamide derivatives (e.g., 13 ) and deuterated tetrazoles (e.g., d-6 ) .
-
Grignard Reactivity : Deprotonation with turbo Grignard reagents (e.g., iPrMgCl·LiCl) at -60°C generates stable metalated intermediates, which decompose upon warming .
Table 2 : Stability of metalated intermediates under varying conditions
| Temperature (°C) | Time (min) | d-6 Yield (%) | Cyanamide 13 Yield (%) |
|---|---|---|---|
| -60 | 60 | 99 | 0 |
| 0 | 30 | 54 | 35 |
| RT | 30 | 0 | 95 |
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Properties:
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole exhibits bioisosteric properties, making it a valuable substitute for carboxylic acids in drug design. Tetrazoles, including this compound, have been shown to mimic the structural and electronic characteristics of carboxylic acids, which is advantageous in enhancing the pharmacokinetic profiles of drug candidates .
Anticancer Activity:
Research has indicated that tetrazole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by acting on specific molecular targets . A study highlighted the design of inhibitors targeting the β-catenin/T-cell factor pathway, where tetrazoles played a crucial role in modulating protein-protein interactions .
Neuropharmacology:
The compound's structural features allow it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for central nervous system (CNS) disorders .
Synthesis and Chemical Reactions
Multicomponent Reactions (MCRs):
The synthesis of this compound can be efficiently achieved through multicomponent reactions. These reactions are characterized by their high atom economy and efficiency, making them suitable for generating libraries of tetrazole derivatives for high-throughput screening in pharmaceutical research .
Flow Chemistry:
Recent advancements in flow chemistry have facilitated the safe and efficient production of tetrazole derivatives, including this compound. This method allows for better control over reaction conditions and reduces the risks associated with handling reactive azide compounds .
Material Science
Polymer Chemistry:
Tetrazoles are being explored as functional groups in polymer synthesis due to their ability to form stable linkages. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength, making them suitable for advanced materials applications .
Case Study 1: Anticancer Activity
In a study investigating novel anticancer agents, a series of tetrazole derivatives were synthesized and evaluated against breast cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity, highlighting the potential of tetrazoles in cancer therapy .
Case Study 2: Neuropharmacological Effects
A research project focused on the neuropharmacological effects of tetrazole derivatives found that certain compounds improved cognitive functions in animal models. The study suggested that modifications to the tetrazole structure could enhance interactions with neurotransmitter receptors, paving the way for new treatments for cognitive impairments .
Mechanism of Action
The mechanism of action of 1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-Benzyl-1H-tetrazole (CAS 18489-25-3) Unlike the target compound, the benzyl group in 5-Benzyl-1H-tetrazole is attached to the C5 position of the tetrazole ring (vs. N1 in the target). This positional isomerism alters electron distribution: the C5-benzyl group may reduce tetrazole acidity slightly (pKa ~4.7) compared to N1 substitution .
Substituent Functionality: Pyrrolidinyl vs. Phenyl
- 1-Benzyl-5-phenyl-1H-tetrazole (CAS 28386-90-5)
Replacing the pyrrolidinyl group with a phenyl substituent (C5) increases lipophilicity (calculated logP 3.1 vs. 1.8 for the target compound) but reduces solubility. The phenyl group’s aromaticity contributes to π-π stacking interactions, whereas the pyrrolidinyl group’s saturated heterocycle and tertiary amine may enhance aqueous solubility and enable hydrogen bonding, critical for membrane permeability and target engagement .
Core Heterocycle Differences
- 1-Benzyl-5-methyl-3-nitro-1H-pyrazole (CAS 898053-54-8)
Pyrazole derivatives, such as this compound, exhibit distinct electronic properties due to fewer nitrogen atoms (two vs. four in tetrazoles). The nitro group at C3 introduces strong electron-withdrawing effects, stabilizing the pyrazole ring but reducing bioisosteric utility compared to tetrazoles. Tetrazoles’ higher nitrogen content enhances acidity and hydrogen-bonding capacity, making them superior for mimicking carboxylate groups in drug design .
Pharmacological Activity in Hybrid Scaffolds
- 6-(1H-Tetrazol-5-yl)-1H-indole monohydrate This indole-tetrazole hybrid demonstrates pharmacological activity attributed to the indole core’s planar structure and the tetrazole’s bioisosteric role. In contrast, the target compound’s benzyl-pyrrolidinyl substitution may favor interactions with hydrophobic binding pockets while retaining solubility, suggesting divergent therapeutic applications .
Data Table: Key Properties of 1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole and Analogs
*logP values estimated using ChemDraw or similar software.
Research Findings and Implications
- Solubility and Bioavailability : The pyrrolidinyl group in the target compound likely improves aqueous solubility compared to phenyl-substituted analogs, which is critical for oral bioavailability .
- Synthetic Routes : Introducing pyrrolidinyl groups may require nucleophilic substitution or coupling reactions, contrasting with cross-coupling strategies for aryl groups (e.g., Suzuki reactions for phenyl derivatives) .
- Pharmacological Potential: While 6-(1H-Tetrazol-5-yl)-1H-indole exhibits documented bioactivity, the target compound’s benzyl-pyrrolidinyl architecture may optimize interactions with receptors favoring both hydrophobic and polar motifs .
Q & A
Q. How do tautomeric equilibria of the tetrazole ring affect catalytic applications in organic synthesis?
- Answer : The 1H- and 2H-tautomers exhibit distinct electronic properties, influencing ligand behavior in metal complexes (e.g., Cu-catalyzed azide-alkyne cycloaddition). Solid-state NMR and XPS can characterize tautomer ratios. Stabilizing a specific tautomer via substituent design (e.g., electron-withdrawing groups) enhances catalytic efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
